molecular formula C13H15N5O6 B12812335 Uridine, 2',3'-dideoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)- CAS No. 132149-49-6

Uridine, 2',3'-dideoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-

Cat. No.: B12812335
CAS No.: 132149-49-6
M. Wt: 337.29 g/mol
InChI Key: UXHGVQQEYTYSKH-YGOYTEALSA-N
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Description

Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification at the 2’ and 3’ positions, along with the addition of a 2-methyl-4-nitro-1H-imidazol-1-yl group, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positionsCommon reagents used in these steps include strong bases and nucleophiles, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into RNA, where it can interfere with normal RNA function. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group can disrupt base pairing and RNA stability, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. Molecular targets include RNA polymerases and other enzymes involved in RNA synthesis and processing .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: Lacks the 2-methyl-4-nitro-1H-imidazol-1-yl group but shares the deoxygenation at the 2’ and 3’ positions.

    2’,3’-Dideoxy-2’,3’-difluorouridine: Contains fluorine atoms at the 2’ and 3’ positions instead of the imidazole group.

    5-Chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)-uridine: Similar structure with a chlorine atom at the 5 position

Uniqueness

Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group, which imparts distinct chemical and biological properties. This modification enhances its potential as an antiviral and anticancer agent by disrupting RNA function more effectively than other similar compounds .

Properties

CAS No.

132149-49-6

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H15N5O6/c1-7-14-10(18(22)23)5-17(7)8-4-12(24-9(8)6-19)16-3-2-11(20)15-13(16)21/h2-3,5,8-9,12,19H,4,6H2,1H3,(H,15,20,21)/t8-,9+,12+/m0/s1

InChI Key

UXHGVQQEYTYSKH-YGOYTEALSA-N

Isomeric SMILES

CC1=NC(=CN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=CN1C2CC(OC2CO)N3C=CC(=O)NC3=O)[N+](=O)[O-]

Origin of Product

United States

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